5,6-Dichloro-1,3-benzoxazole

説明

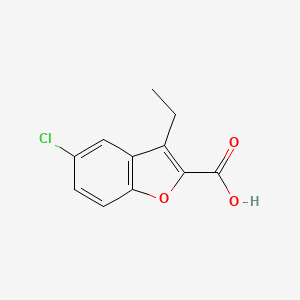

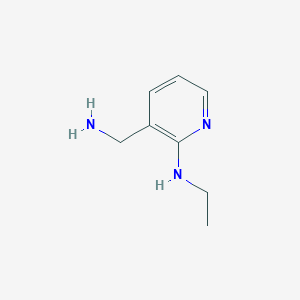

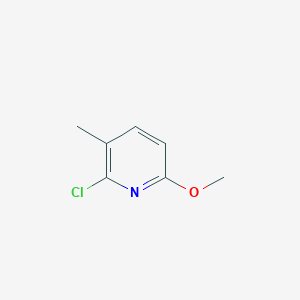

5,6-Dichloro-1,3-benzoxazole is a chemical compound with the molecular formula C7H3Cl2NO2 . It is a member of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring .

Synthesis Analysis

The synthesis of 5,6-Dichloro-1,3-benzoxazole and its derivatives often involves the fusion of a 5,7-dichloro-2-hydrazino-1,3-benzoxazole nucleus with aliphatic acids, active methylene compounds, and selected esters to form heterocyclic ring systems . Another method involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones .Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-1,3-benzoxazole has been studied using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy has been used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy has provided information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Benzoxazoles, including 5,6-Dichloro-1,3-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions . Other synthetic methodologies involve the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Physical And Chemical Properties Analysis

5,6-Dichloro-1,3-benzoxazole is a light yellow solid . Its physical and chemical properties, such as melting point, boiling point, and density, have been studied .科学的研究の応用

Medicinal Chemistry

Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It is a heterocyclic aromatic compound whose structure comprises an aryl ring fused to an oxazole moiety . The parent benzoxazole scaffold is present in a wide range of natural products, pharmaceuticals, and functional materials .

Anticancer Agents

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . Recent studies have shown benzoxazole derivatives to possess potent anticancer activity .

Antimicrobial Activity

Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial . The compounds 4, 5, and 8 have shown significant antimicrobial activities .

Antioxidant Activity

Benzoxazole derivatives also exhibit antioxidant properties . The presence of electron withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger .

Antiviral Activity

Benzoxazole derivatives have been found to have antiviral properties .

Antitubercular Activity

Benzoxazole derivatives have been found to have antitubercular properties .

Anthelmintic Properties

Benzoxazole derivatives have been found to have anthelmintic properties .

Drug Development

The benzoxazole skeleton forms the active component in many marketed drugs such as in the non-steroidal anti-inflammatory drug, funoxaprofen, the antibiotics calcimycin, the antibacterial boxazomycin B, and the muscle-relaxant chlorzoxazone . Consequently, benzoxazoles continue to play an essential role in drug development .

作用機序

Target of Action

5,6-Dichloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

It is known that benzoxazole derivatives have a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, and more . These activities suggest that 5,6-Dichloro-1,3-benzoxazole may interact with multiple targets in the cell, leading to various changes.

Biochemical Pathways

Benzoxazole derivatives have been found to inhibit GlcN-6-P synthase, an enzyme involved in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), the major intermediate in the biosynthesis of all amino sugar containing macromolecules in prokaryotic and eukaryotic cells . This suggests that 5,6-Dichloro-1,3-benzoxazole may affect similar biochemical pathways.

Result of Action

Given the wide range of activities of benzoxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .

Safety and Hazards

特性

IUPAC Name |

5,6-dichloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMICINUYKWISNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3033850.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033860.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033861.png)

![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)